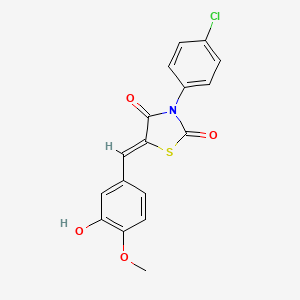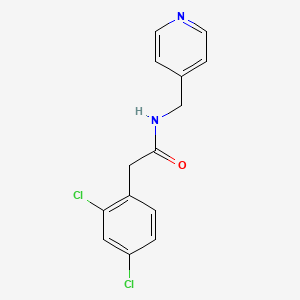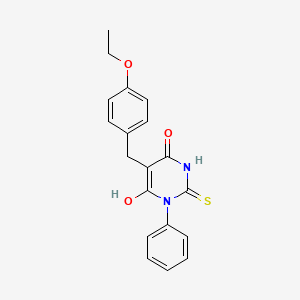
5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide involves its interaction with specific cellular targets. This compound has been shown to interact with TRPA1 channels and inhibit their activation. It also interacts with protein kinase C and inhibits its activity. The exact mechanism of action of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide on lipid rafts is not fully understood.
Biochemical and Physiological Effects:
5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide has various biochemical and physiological effects. It has been shown to inhibit the activation of TRPA1 channels, which are involved in pain and inflammation. This compound also inhibits the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. Additionally, 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide has been shown to affect the organization of lipid rafts in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide in lab experiments include its specificity for certain cellular targets, its ability to modulate specific cellular processes, and its potential for use as a probe in studying different biological processes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the use of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide in scientific research. One potential direction is the development of more specific and potent inhibitors of TRPA1 channels. Another direction is the use of this compound as a tool for studying lipid rafts in different cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide and its potential applications in different areas of scientific research.
Métodos De Síntesis
The synthesis of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide involves the reaction of 3-fluoro-2-methylbenzoyl chloride with furfurylamine in the presence of a base. The resulting product is then treated with bromine to obtain 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide. This synthesis method has been reported in the literature and has been successfully replicated by various researchers.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide has various scientific research applications. It has been used as a tool for studying the activation of TRPA1 channels, which are involved in pain and inflammation. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. Additionally, 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide has been used as a probe for studying the role of lipid rafts in signal transduction.
Propiedades
IUPAC Name |
5-bromo-N-(3-fluoro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c1-7-8(14)3-2-4-9(7)15-12(16)10-5-6-11(13)17-10/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNGFKHJSQIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-fluoro-2-methylphenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5210456.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)

![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)




![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)
![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)
